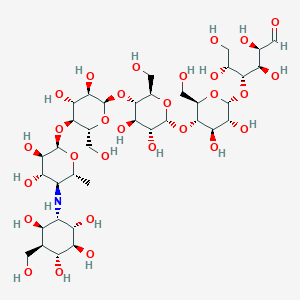

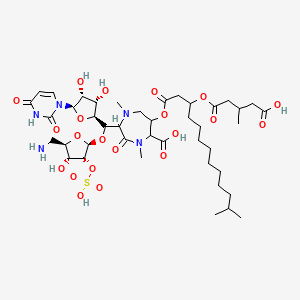

Oligostatin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

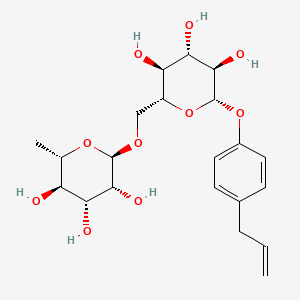

Oligostatin D is a natural product found in Streptomyces myxogenes with data available.

Scientific Research Applications

Amylase Inhibitory Activity

Oligostatin D, along with Oligostatins C and E, is recognized for its amylase inhibitory activity. These compounds are identified as basic oligosaccharide antibiotics and have shown significant antibacterial properties. The structure of this compound, characterized as a pseudo-hexasaccharide, plays a critical role in its function as an amylase inhibitor. This discovery has broadened the understanding of the relationship between molecular structure and enzymatic inhibition properties of such antibiotics (Omoto et al., 1981).

Antibacterial Properties

The antibacterial properties of Oligostatins, including this compound, were first observed in the culture filtrate of Streptomyces myxogenes. The spectrometric and chemical properties of these substances suggested their classification as basic oligosaccharide antibiotics. Their notable amylase inhibitory activity indicates a potential application in controlling bacterial growth, especially in strains that exhibit amylase-dependent survival mechanisms (Itoh et al., 1981).

Structural Analysis and Synthesis

Further research into the synthesis and structural analysis of compounds related to this compound has been conducted. For example, the synthesis of methyl oligobiosaminide, the core structure of Oligostatin C, and its analogs has provided insights into the structure-activity relationships of these molecules. This research aids in understanding the biochemical properties of this compound and its analogs, thereby facilitating the development of new antibiotics with specific target mechanisms (Shibata et al., 1990).

Properties

CAS No. |

80955-61-9 |

|---|---|

Molecular Formula |

C37H65NO29 |

Molecular Weight |

987.9 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C37H65NO29/c1-8-15(38-16-17(47)9(2-39)18(48)22(52)21(16)51)20(50)26(56)34(60-8)65-31-12(5-42)62-36(28(58)24(31)54)67-33-14(7-44)63-37(29(59)25(33)55)66-32-13(6-43)61-35(27(57)23(32)53)64-30(11(46)4-41)19(49)10(45)3-40/h3,8-39,41-59H,2,4-7H2,1H3/t8-,9+,10+,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m1/s1 |

InChI Key |

RGAFWPFVZNHAQS-IGAKGDEGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)N[C@H]5[C@@H]([C@@H]([C@H]([C@@H]([C@H]5O)O)O)CO)O |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |

Synonyms |

oligostatin D |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)